molecular formula C22H23NO2 B1676626 MK 711 CAS No. 63141-67-3

MK 711

Cat. No.: B1676626
CAS No.: 63141-67-3
M. Wt: 333.4 g/mol
InChI Key: VNSDQOCKNPJFDL-UHFFFAOYSA-N
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Preparation Methods

The preparation methods for MK 711 are not extensively documented. general synthetic routes for similar compounds typically involve multi-step organic synthesis processes. These processes often include the formation of the core structure through cyclization reactions, followed by functional group modifications to achieve the desired chemical properties .

Chemical Reactions Analysis

MK 711 can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Properties

CAS No.

63141-67-3

Molecular Formula

C22H23NO2

Molecular Weight

333.4 g/mol

IUPAC Name

2-(1-methylpiperidin-4-ylidene)tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene-5-carboxylic acid

InChI

InChI=1S/C22H23NO2/c1-23-12-10-17(11-13-23)21-19-5-3-2-4-15(19)6-7-16-8-9-18(22(24)25)14-20(16)21/h2-5,8-9,14H,6-7,10-13H2,1H3,(H,24,25)

InChI Key

VNSDQOCKNPJFDL-UHFFFAOYSA-N

SMILES

CN1CCC(=C2C3=CC=CC=C3CCC4=C2C=C(C=C4)C(=O)O)CC1

Canonical SMILES

CN1CCC(=C2C3=CC=CC=C3CCC4=C2C=C(C=C4)C(=O)O)CC1

Appearance

Solid powder

Key on ui other cas no.

63141-67-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

10,11-dihydro-5-(1-methyl-4-piperidinylidene)-5H-dibenzo(a,d)cycloheptene-3-carboxylic acid
MK 711
MK-711

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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